

3-Acetyl-1-(phenylsulfonyl)pyrrole CAS number 81453-98-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl-1-(phenylsulfonyl)pyrrole

Cat. No.: B185436

[Get Quote](#)

An In-Depth Technical Guide to **3-Acetyl-1-(phenylsulfonyl)pyrrole** (CAS: 81453-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
A Senior Application Scientist

Executive Summary

3-Acetyl-1-(phenylsulfonyl)pyrrole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.^[1] Its strategic importance stems from the unique electronic properties conferred by the N-phenylsulfonyl group, which serves not only as a protecting group but, more critically, as a powerful directing group for electrophilic substitution. This dual functionality allows for the regioselective synthesis of 3-substituted pyrroles, which are otherwise challenging to access directly.^{[2][3]} This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanistic underpinnings, characterization, and strategic applications in drug discovery programs. The protocols and insights contained herein are designed to be self-validating, providing researchers with the causal understanding necessary for successful experimental design and execution.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. **3-Acetyl-1-(phenylsulfonyl)pyrrole** is a stable, solid compound under standard

laboratory conditions.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	81453-98-7	[1] [4]
Molecular Formula	C ₁₂ H ₁₁ NO ₃ S	[1] [4]
Molecular Weight	249.29 g/mol	[1] [4]
IUPAC Name	1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone	[4]
Appearance	Solid, beige crystalline powder	[1] [5]
Melting Point	96-99 °C (lit.)	[1] [6]
Boiling Point	435.7 °C at 760 mmHg (Predicted)	[6]
Density	1.26 g/cm ³ (Predicted)	[6]
SMILES	CC(=O)c1ccn(c1)S(=O)(=O)c2ccccc2	[1]
InChI Key	HTMLKRFQINMFRA-UHFFFAOYSA-N	[1] [4]

Synthesis and Mechanistic Insights: The Art of Regiocontrol

The synthesis of **3-acetyl-1-(phenylsulfonyl)pyrrole** is a classic illustration of regiocontrolled electrophilic aromatic substitution. The N-phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to N-alkyl pyrroles. However, its primary synthetic value lies in directing incoming electrophiles preferentially to the C-3 position, a departure from the typical C-2 substitution seen in many pyrrole reactions.^{[2][7]}

The Strategic Choice: Friedel-Crafts Acylation

The most reliable method for preparing this compound is the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole.^{[3][8]} The choice of Lewis acid is a critical parameter that dictates the

regiochemical outcome.

- With Strong Lewis Acids (e.g., AlCl_3): Acylation occurs predominantly at the C-3 position. Mechanistic studies suggest that this is not due to simple steric hindrance at the C-2 position. Instead, evidence points towards the formation of an organoaluminum intermediate, which then reacts with the acyl halide to yield the 3-acyl derivative as the major product.[\[2\]](#)
- With Weaker Lewis Acids (e.g., SnCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$): The reaction favors the formation of the 2-acyl isomer.[\[2\]](#)[\[3\]](#)

This dichotomy allows for selective synthesis based on the desired isomer. For the title compound, aluminum chloride is the catalyst of choice.

Caption: Synthetic workflow for **3-Acetyl-1-(phenylsulfonyl)pyrrole**.

Validated Laboratory Protocol

This protocol is designed for reproducibility and high yield, based on established methodologies for Friedel-Crafts acylation of N-sulfonylpyrroles.[\[3\]](#)[\[8\]](#)

Materials:

- 1-(Phenylsulfonyl)pyrrole (1.0 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 eq)
- Acetyl Chloride (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1M aq.)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Setup:** Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous AlCl_3 (1.2 eq) and anhydrous DCM.
- **Catalyst Complexation:** Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
- **Substrate Addition:** Dissolve 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.
- **Workup:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically a solid. Purify via recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the pure **3-acetyl-1-(phenylsulfonyl)pyrrole**.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. While specific spectra are proprietary, the expected profile based on the molecular structure and data from analogous compounds is detailed below.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.9 - 8.0	m	2H	H-ortho (Phenyl)	Protons ortho to the electron-withdrawing sulfonyl group are deshielded.
~7.5 - 7.7	m	3H	H-meta, H-para (Phenyl)	Remaining aromatic protons of the phenyl group.
~7.6	t	1H	H-2 (Pyrrole)	Pyrrole proton adjacent to the nitrogen.
~7.1	t	1H	H-5 (Pyrrole)	Pyrrole proton adjacent to the nitrogen.
~6.8	t	1H	H-4 (Pyrrole)	Pyrrole proton adjacent to the acetyl group.
~2.5	s	3H	-COCH ₃ (Acetyl)	Singlet for the methyl protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192.0	Carbonyl Carbon (C=O)
~138.0	C-ipso (Phenyl-SO ₂)
~134.0	C-para (Phenyl)
~129.5	C-meta (Phenyl)
~127.0	C-ortho (Phenyl)
~125.0	C-3 (Pyrrole-C=O)
~124.0	C-2 (Pyrrole)
~120.0	C-5 (Pyrrole)
~112.0	C-4 (Pyrrole)
~27.0	Methyl Carbon (-CH ₃)

FT-IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Description of Vibration
~1670	C=O stretching (strong, characteristic of an aryl ketone)
~1585	C=C stretching (aromatic rings)
~1370 & ~1180	S=O stretching (asymmetric and symmetric, characteristic of sulfonyl group)
~1450	C-H bending (pyrrole ring)
~750 & ~690	C-H out-of-plane bending (monosubstituted benzene)

Reactivity and Strategic Applications

The true value of **3-acetyl-1-(phenylsulfonyl)pyrrole** lies in its potential as a versatile intermediate for constructing more complex molecular architectures, particularly within drug

discovery.[13][14] The pyrrole nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15]

Caption: Key reactive sites and downstream applications.

- Acetyl Group Manipulation: The acetyl group serves as a reactive handle for a wide range of transformations, such as aldol condensations, Knoevenagel condensations, and reductions to form alcohols or ethyl groups.[16]
- Deprotection: The phenylsulfonyl group can be readily removed under mild alkaline hydrolysis conditions (e.g., NaOH in aqueous methanol) to unveil the free NH-pyrrole, which is often a crucial pharmacophore for biological activity.[3] This deprotection step is high-yielding and robust.
- Scaffold for Drug Discovery: As a 3-substituted pyrrole, it provides a less common substitution pattern that can be exploited to achieve target selectivity. For example, pyrrole-containing compounds are known scaffolds for kinase inhibitors, where precise substituent placement is key to fitting into the ATP-binding pocket.[17][18]

Safety and Handling

As a professional research chemical, **3-acetyl-1-(phenylsulfonyl)pyrrole** must be handled with appropriate care.

- GHS Hazard Classification: Warning.[1][4]
- Hazard Statements:
 - H315: Causes skin irritation.[1][4]
 - H319: Causes serious eye irritation.[1][4]
 - H335: May cause respiratory irritation.[1][4]
- Precautionary Measures:
 - P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][4]

- P280: Wear protective gloves, eye protection, and face protection.[[1](#)][[4](#)]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[[1](#)]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)][[4](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[1](#)]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. A dust mask (type N95) should be used when handling the powder.[[1](#)]

References

- Abdel-Magid, A. F. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. *Mini-Reviews in Medicinal Chemistry*.
- Aiello, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. *European Journal of Medicinal Chemistry*.
- Allied Academies (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. *Journal of Organic and Inorganic Chemistry*.
- Slideshare (2020). Heterocyclic compounds - pyrrole.
- PubChem. **3-Acetyl-1-(phenylsulfonyl)pyrrole** Compound Summary.
- Taylor, J. E., et al. (2010). Friedel–Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. *Organic Letters*.
- Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. *Tetrahedron*.
- Anderson, H. J., et al. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. *Canadian Journal of Chemistry*.
- Semantic Scholar. Table 1 from Friedel-Crafts acylation of pyrroles and indoles...
- ResearchGate. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole...
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis of Novel Compounds...
- ACS Publications. Friedel–Crafts Acylation of Pyrroles and Indoles...
- Kakushima, M., et al. (1983). Regioselective Synthesis of Acylpyrroles. *The Journal of Organic Chemistry*.
- ResearchGate. ¹H NMR spectra of compound 3a.
- Wang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. *Frontiers in Chemistry*.
- ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Et酰-1-(苯基磺酰基)吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Acetyl-1-(phenylsulfonyl)pyrrole | C12H11NO3S | CID 555792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. echemi.com [echemi.com]
- 7. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS 81453-98-7: 3-Acetyl-1-(phenylsulfonyl)pyrrole [cymitquimica.com]
- 17. nbinfo.com [nbinfo.com]
- 18. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-Acetyl-1-(phenylsulfonyl)pyrrole CAS number 81453-98-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185436#3-acetyl-1-phenylsulfonyl-pyrrole-cas-number-81453-98-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com